2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-13-1-4-15(5-2-13)23-8-7-22(19(23)25)12-18(24)21-14-3-6-16-17(11-14)27-10-9-26-16/h1-6,11H,7-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIBWHQYRHCYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the chlorophenyl group. The benzodioxin moiety is then attached through a series of condensation reactions. The final step involves the acylation of the intermediate with acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxin moiety may enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the imidazolidinone ring and exhibit similar biological activities.
Benzodioxin derivatives: Compounds with the benzodioxin moiety may have comparable pharmacological properties.
Uniqueness
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the imidazolidinone and benzodioxin moieties allows for versatile interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
The compound 2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide , also known by its CAS number 1251556-81-6 , is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 387.82 g/mol . The structure features a chlorophenyl group and a benzodioxin moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.82 g/mol |
| CAS Number | 1251556-81-6 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the central nervous system and cancer cells. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : Its structural components may confer neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotection :
- Pharmacokinetics :
Q & A
Basic: What are the key structural features of this compound, and what analytical methods are used to confirm its identity?
Answer:
The compound contains an amide backbone, a 4-chlorophenyl-substituted imidazolidinone ring, and a 2,3-dihydro-1,4-benzodioxin moiety. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR identify substituent positions and confirm ring systems via coupling patterns and chemical shifts (e.g., aromatic protons at δ 7.16–7.69 ppm for benzodioxin ).
- Mass Spectrometry (MS): High-resolution ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 347 observed in related analogs ).
- Infrared (IR) Spectroscopy: Detects carbonyl stretches (~1650–1750 cm⁻¹) for amide and imidazolidinone groups .
Basic: What synthetic routes are commonly employed for this compound?
Answer:
A multi-step approach is typical:
Imidazolidinone Formation: React 4-chlorophenyl isocyanate with ethylenediamine derivatives under anhydrous conditions .
Amide Coupling: Use coupling agents like EDCI/HOBt to link the imidazolidinone intermediate to the benzodioxin-acetic acid moiety .
Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethyl acetate/hexane) yield >95% purity .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control: Maintain 0–5°C during acyl chloride formation to prevent side reactions .
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Design of Experiments (DoE): Apply factorial designs to evaluate interactions between variables (e.g., solvent, temperature, stoichiometry) .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with bioactivity .
- Computational Validation: Perform molecular docking to verify target binding affinity consistency across structural analogs .
Basic: What purification strategies are effective for isolating this compound from by-products?
Answer:
- Chromatography: Flash chromatography with CH₂Cl₂:MeOH (95:5) resolves polar impurities .
- Crystallization: Ethyl acetate/hexane mixtures produce high-purity crystals (mp 180–185°C observed in analogs ).
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) separate closely related isomers .
Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and acidic/basic buffers (pH 1–13), then monitor degradation via HPLC .
- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics under simulated gastric fluid (pH 2.0) .
- Stabilizer Screening: Co-administer antioxidants (e.g., ascorbic acid) to inhibit oxidative decomposition .
Advanced: How can computational tools enhance the design of derivatives with improved pharmacokinetics?
Answer:
- ADMET Prediction: Use software like SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Quantum Chemical Calculations: Optimize substituent electronic profiles (e.g., Hammett σ values) to enhance metabolic stability .
- Reaction Path Search: Apply ICReDD’s quantum chemistry-based methods to predict feasible synthetic pathways for novel analogs .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal: Neutralize reaction by-products (e.g., acyl chlorides) with 10% sodium bicarbonate before disposal .
- Emergency Procedures: Maintain spill kits with activated charcoal for organic solvent containment .
Advanced: How can researchers scale up synthesis without compromising purity?
Answer:
- Process Intensification: Use continuous-flow reactors to improve heat/mass transfer and reduce reaction time .
- Membrane Technologies: Implement nanofiltration to remove low-MW impurities during workup .
- In-line Analytics: Employ PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: What strategies resolve discrepancies in NMR data interpretation for structural elucidation?
Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm carbonyl connectivity .
- Comparative Analysis: Cross-reference spectral data with structurally validated analogs in PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
